molecular formula C9H7NO5 B1620929 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 55149-81-0

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B1620929
CAS No.: 55149-81-0
M. Wt: 209.16 g/mol
InChI Key: GXHARUBNCVHGDM-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The official IUPAC name is this compound, which accurately reflects the positioning of substituents on the benzodioxine core structure. The compound's structural framework consists of a benzene ring fused with a 1,4-dioxane ring, creating the characteristic benzodioxine system that serves as the foundational scaffold.

The molecular structure can be represented by the International Chemical Identifier (InChI) code: 1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2, which provides a systematic description of the atomic connectivity and bonding patterns. The corresponding InChI Key GXHARUBNCVHGDM-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and chemical information retrieval. The Simplified Molecular Input Line Entry System (SMILES) notation C1COC2=C(C=C(C=O)C(=C2)N+[O-])O1 provides a linear representation of the molecular structure that captures the essential connectivity information.

Property Value Reference
IUPAC Name This compound
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
CAS Registry Number 55149-81-0
InChI Key GXHARUBNCVHGDM-UHFFFAOYSA-N
Melting Point 165-167°C

The structural analysis reveals that the aldehyde functional group is positioned at the 6-carbon of the benzodioxine ring system, while the nitro group occupies the adjacent 7-position. This particular substitution pattern creates a unique electronic environment within the molecule, influencing both its chemical reactivity and physical properties. The presence of the electron-withdrawing nitro group in proximity to the aldehyde functionality significantly affects the compound's electrophilic character and potential for nucleophilic addition reactions.

Historical Development and Discovery Timeline

The development of this compound as a research compound reflects the broader evolution of benzodioxine chemistry that began in the early twentieth century. The fundamental benzodioxine ring system was first established through the pioneering work on benzodioxane derivatives, with the parent 1,4-benzodioxane structure being initially prepared from pyrocatechol and ethylene bromide in the presence of sodium methoxide or potassium hydroxide. This foundational synthetic approach provided the groundwork for subsequent investigations into substituted derivatives.

The systematic study of nitro-substituted benzodioxines gained momentum as researchers recognized the unique properties imparted by the combination of the heterocyclic ring system with electron-withdrawing substituents. Historical research into benzodioxane chemistry demonstrated that nitration reactions could be successfully applied to generate various nitro-substituted derivatives, though the specific positioning of substituents required careful optimization of reaction conditions. The development of regioselective synthetic methods became crucial for accessing specific isomers with desired substitution patterns.

Contemporary research has focused on developing efficient synthetic pathways for accessing specific benzodioxine derivatives with defined substitution patterns. The preparation of related compounds such as 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid derivatives has been achieved through multi-step synthetic sequences involving condensation reactions followed by oxidative transformations. These methodological advances have provided the foundation for synthesizing more complex derivatives including the carbaldehyde-containing compounds.

The current availability of this compound through specialized chemical suppliers reflects the maturation of synthetic methodologies and the recognition of its potential utility in organic synthesis. The compound's designation with a specific CAS registry number and its inclusion in major chemical databases indicates its establishment as a recognized chemical entity within the scientific community.

Position within Nitro-Substituted Benzodioxine Derivatives

This compound occupies a distinctive position within the family of nitro-substituted benzodioxine derivatives, representing a compound that combines both electron-withdrawing and electrophilic functional groups on the same aromatic system. The broader family of nitro-substituted benzodioxines includes various positional isomers and different functional group combinations that collectively demonstrate the structural diversity possible within this chemical class.

Related compounds within this family include 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which differs from the target compound only in the oxidation state of the carbon-containing substituent at the 6-position. This carboxylic acid derivative, bearing the CAS number 57672-33-0, demonstrates how subtle structural modifications can lead to distinct chemical identities while maintaining the core benzodioxine framework. The molecular formula C₉H₇NO₆ of the carboxylic acid derivative reflects the additional oxygen atom compared to the carbaldehyde form.

Another significant member of this family is 5-nitro-2,3-dihydro-1,4-benzodioxine, which represents a positional isomer where the nitro group occupies the 5-position rather than the 7-position. This compound, with CAS number 57356-28-2, illustrates how the positioning of substituents on the benzodioxine ring system can create distinct chemical entities with potentially different properties and reactivities. The systematic study of such positional isomers provides insights into structure-activity relationships within this chemical family.

Compound CAS Number Molecular Formula Key Distinguishing Feature Reference
This compound 55149-81-0 C₉H₇NO₅ Aldehyde at position 6
7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 57672-33-0 C₉H₇NO₆ Carboxylic acid at position 6
5-nitro-2,3-dihydro-1,4-benzodioxine 57356-28-2 C₈H₇NO₄ Nitro group at position 5
2,3-dihydro-6-nitro-1,4-benzodioxin CID 85460 C₈H₇NO₄ Alternative nomenclature system

The chemical behavior of these nitro-substituted benzodioxines is influenced by the electron-withdrawing nature of the nitro group, which affects the electronic properties of the entire ring system. Research into benzodioxane chemistry has shown that nitro substituents can significantly alter the reactivity patterns of these heterocyclic compounds, particularly in reactions involving nucleophilic substitution or electrophilic aromatic substitution. The positioning of the nitro group relative to other functional groups becomes crucial in determining the overall reactivity profile of each derivative.

The carbaldehyde functionality in this compound provides additional opportunities for chemical transformation compared to simpler nitro-substituted benzodioxines. The aldehyde group serves as a reactive electrophilic center that can participate in condensation reactions, reduction processes, and various carbon-carbon bond-forming reactions. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHARUBNCVHGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373031
Record name 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55149-81-0
Record name 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted benzodioxine derivatives.

Scientific Research Applications

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 55149-81-0 C₉H₇NO₅ 209.16 Nitro, Carbaldehyde Reference compound
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid 57672-33-0 C₉H₇NO₆ 225.16 Nitro, Carboxylic Acid Carboxylic acid replaces aldehyde; no current suppliers
2,3-Dihydrobenzo[b][1,4]dioxin-6-carbaldehyde 29668-44-8 C₉H₈O₃ 164.16 Carbaldehyde Lacks nitro group; simpler structure
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde - C₁₀H₁₀O₃ 178.18 Methyl, Carbaldehyde Methyl substituent instead of nitro
N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 63546-22-5 C₁₁H₁₂N₂O₅ 252.23 Nitro, Acetamide Acetamide replaces aldehyde

Physicochemical Properties

  • Electron Effects: The nitro group in 7-nitro derivatives enhances electrophilicity at the carbaldehyde position compared to non-nitro analogs like 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde . This increases reactivity in nucleophilic addition reactions.
  • Solubility : The carboxylic acid derivative (CAS 57672-33-0) is more polar and water-soluble than the aldehyde due to its ionizable carboxyl group .

Availability and Commercial Status

  • This compound: Discontinued by CymitQuimica; last listed price was $334/g (Santa Cruz Biotechnology) .
  • Carboxylic Acid Analog (CAS 57672-33-0): No active suppliers as of 2025 .
  • Non-Nitro Derivatives: Widely available (e.g., CAS 29668-44-8) due to simpler synthesis and stability .

Biological Activity

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS Number: 55149-81-0) is an organic compound with a molecular formula of C9_9H7_7NO5_5 and a molecular weight of approximately 209.16 g/mol. Its structure features a nitro group at the seventh position and an aldehyde group at the sixth position of the benzodioxine ring. This unique configuration allows for significant biological activity, particularly in the field of proteomics.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The aldehyde functionality enables it to form covalent bonds with nucleophilic sites on proteins, potentially modulating various biochemical pathways. This interaction makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Proteomic Applications

In proteomics, this compound is utilized to explore protein interactions and modifications. Its reactivity allows it to serve as a probe for identifying specific protein targets and understanding their functional roles within biological systems. However, detailed studies on its specific mechanisms of action remain limited .

Synthesis and Yield Optimization

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxine followed by formylation. Reaction conditions such as temperature and catalyst concentration are crucial for optimizing yield during synthesis .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds that share similarities with this compound:

Compound Name Structural Features Unique Characteristics
2,3-Dihydro-1,4-benzodioxine-6-carbaldehydeLacks nitro groupBasic structure without substituents
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeContains methyl instead of nitroDifferent reactivity profile due to methyl group
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidContains carboxylic acid instead of aldehydeIncreased acidity and potential for different interactions
6-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxineContains methyl at position sixAlters electronic properties and reactivity

Q & A

Q. What are the recommended protocols for synthesizing 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and how can purity be validated?

Methodological Answer:

  • Synthesis Steps : Begin with the nitration of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or oxidation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane:methanol) followed by recrystallization from ethanol/water.
  • Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting point data with literature values (e.g., analogs like 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, mp 143–146°C ). Cross-validate spectral data (¹H/¹³C NMR, IR) against NIST Chemistry WebBook entries for structurally related benzodioxine derivatives .

Q. How can researchers characterize the electronic properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Analyze λmax in ethanol to assess the nitro group’s electron-withdrawing effects on the benzodioxine ring. Compare with non-nitrated analogs (e.g., 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde) to quantify bathochromic shifts.
  • Cyclic Voltammetry : Measure redox potentials in anhydrous DMF with 0.1 M TBAPF₆ as the supporting electrolyte. The nitro group’s reduction potential (~-0.8 V vs. Ag/AgCl) can indicate its influence on the compound’s electron affinity.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and partial charge distributions, aiding in reactivity predictions .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for 7-nitro-2,3-dihydro-1,4-benzodioxine derivatives?

Methodological Answer:

  • Data Cross-Validation : Repeat experiments under anhydrous conditions to rule out solvent or moisture artifacts. Compare ¹H NMR (500 MHz, DMSO-d6) with structurally validated analogs (e.g., 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, δ 7.2–7.4 ppm for aromatic protons ).
  • Dynamic Effects : Investigate tautomerism or rotational barriers via variable-temperature NMR. For example, nitro group rotation may cause splitting in aromatic signals at low temperatures.
  • Collaborative Analysis : Share raw data with computational chemists to simulate spectra using Gaussian or ADF software, ensuring alignment between experimental and theoretical results .

Q. What strategies optimize the regioselective functionalization of this compound for downstream applications?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the aldehyde α-position, enabling electrophilic substitution at the nitro-adjacent site. Quench with electrophiles (e.g., methyl iodide or boronic acids ).
  • Protection/Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before nitration or Suzuki-Miyaura coupling. Deprotect with HCl/THF post-reaction.
  • Monitoring : Track regioselectivity via LC-MS and High-Resolution Mass Spectrometry (HRMS) to confirm product identity .

Q. How can researchers resolve contradictions in reactivity studies between this compound and its non-nitrated analogs?

Methodological Answer:

  • Control Experiments : Compare reaction kinetics under identical conditions (solvent, catalyst, temperature). For example, track nitro derivative’s slower nucleophilic aromatic substitution rates due to electron withdrawal.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the nitro group) or trapping intermediates (e.g., DMPO for radical pathways).
  • Computational Insights : Perform transition-state modeling (e.g., Gaussian) to identify energy barriers in nitro vs. non-nitro systems. Validate with experimental activation parameters (Eyring plots) .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all reactions involving volatile reagents (e.g., HNO₃, SOCl₂).
  • Respiratory Protection : For fine powder handling, use NIOSH-approved N95 respirators to avoid inhalation .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and nitro compound spills with wet sand. Avoid drainage disposal due to environmental toxicity .

Q. What advanced techniques validate the stability of this compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-PDA (220–400 nm).
  • Stability-Indicating Methods : Develop a validated HPLC method (RSD <2% for retention time) to quantify intact compound and degradation products (e.g., nitro-reduction byproducts).
  • Mass Spectral Analysis : Use HRMS to identify degradation pathways (e.g., nitro-to-amine reduction under acidic conditions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

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